REACTION_CXSMILES
|
OCC([NH3+])(CO)CO.[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([C:21](=O)[C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]>>[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([CH2:21][C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)[NH3+]
|
Name
|
2-isopropyl-α-oxo-5-indanacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is used for the next reaction without purification
|
Type
|
CUSTOM
|
Details
|
a M.P. of B 145°-147°
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1CC2=CC=C(C=C2C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |